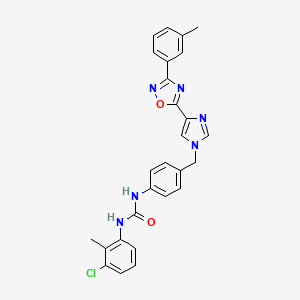
1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C27H23ClN6O2 and its molecular weight is 498.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-chloro-2-methylphenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea represents a complex organic structure with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a chloro and methyl group on the phenyl ring and incorporates a 1,2,4-oxadiazole moiety linked to an imidazole. These structural elements are known to influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles , including this compound, exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of key enzymes : Studies have shown that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
- Cellular assays : In vitro studies have demonstrated that this compound can reduce viability in various cancer cell lines including ovarian carcinoma (PA1) and prostate carcinoma (PC3) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The presence of the imidazole ring enhances its antibacterial efficacy against strains such as:
- Staphylococcus aureus
- Escherichia coli
Minimum inhibitory concentrations (MICs) for these bacteria range from 1 to 8 µg/mL, indicating potent activity .
Mechanism-Based Approaches
The biological activity of this compound can be further understood through mechanism-based approaches:
- Molecular docking studies have suggested strong binding affinities to target proteins involved in cancer progression.
- The oxadiazole moiety is noted for its high specificity and bioactivity, making it a valuable scaffold for drug development .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique properties attributed to the specific functional groups present in this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(3-Chloro-4-methylphenyl)acetamide | Contains chloro and methyl groups | Known for antimicrobial activity |
| 1,2,4-Triazole derivatives | Various substitutions on triazole ring | Diverse biological activities including antifungal properties |
| Thiazole-based compounds | Incorporates sulfur in heterocyclic rings | Often exhibit anti-inflammatory effects |
Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of oxadiazole derivatives, researchers found that the introduction of electron-donating groups significantly enhanced the antiproliferative effects against several cancer cell lines. The compound demonstrated effective inhibition of cyclin D1/CDK4 pathways .
Study 2: Antimicrobial Activity Assessment
A recent assessment of various oxadiazole derivatives indicated that those containing imidazole rings exhibited enhanced antibacterial activity. Specifically, MIC values were significantly lower compared to non-imidazole counterparts .
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN6O2/c1-17-5-3-6-20(13-17)25-32-26(36-33-25)24-15-34(16-29-24)14-19-9-11-21(12-10-19)30-27(35)31-23-8-4-7-22(28)18(23)2/h3-13,15-16H,14H2,1-2H3,(H2,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERXXMXRBIVGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=C(C(=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














